

# Benzyltriethylammonium chloride chemical structure and formula

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Compound of Interest

Compound Name: Benzyltriethylammonium chloride

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An In-depth Technical Guide to Benzyltriethylammonium Chloride

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **Benzyltriethylammonium chloride**.

### **Chemical Identity and Structure**

**Benzyltriethylammonium chloride**, a quaternary ammonium salt, is a versatile compound widely utilized in organic synthesis.[1][2] Its structure is characterized by a central nitrogen atom bonded to a benzyl group and three ethyl groups, forming a quaternary ammonium cation, with chloride as the counter-ion.[1] This compound is also known by synonyms such as TEBA (Triethylbenzylammonium chloride), BTEAC, and N,N,N-Triethylbenzenemethanaminium chloride.[3]

#### **Key Identifiers:**

IUPAC Name: benzyl(triethyl)azanium chloride[4]

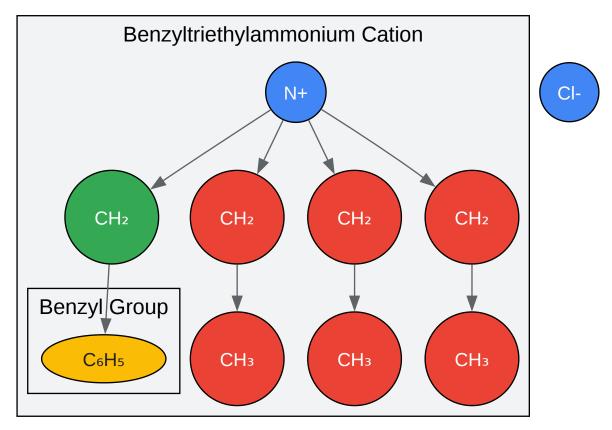
CAS Number: 56-37-1[1][5]

Molecular Formula: C<sub>13</sub>H<sub>22</sub>ClN[3][5][6]

The chemical structure is depicted in the diagram below.



#### Chemical Structure of Benzyltriethylammonium Chloride



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Caption: Chemical structure of Benzyltriethylammonium chloride.

## **Physicochemical Properties**

**Benzyltriethylammonium chloride** typically appears as a white to off-white or light yellow crystalline solid.[1][7] It is hygroscopic and soluble in polar solvents like water and alcohols.[1] [6][7]

Table 1: Quantitative Physicochemical Data



Property	Value	References
Molecular Weight	227.77 g/mol	[4][5][6]
Melting Point	185-192 °C (decomposes)	[2][6][7][8]
Boiling Point	~366.11 °C (rough estimate)	[6][8]
Density	1.08 g/mL at 25 °C	[6][8]
Water Solubility	700 g/L at 20 °C	[6][8]
Flash Point	>100 °C	[6][8]

## **Spectral Data**

Spectroscopic data is crucial for the identification and characterization of **Benzyltriethylammonium chloride**.

- ¹H NMR: Spectra have been recorded, for instance, on a 90 MHz instrument in CDCl<sub>3</sub>.[9] Other spectra in D<sub>2</sub>O are also available.[10]
- 13C NMR: Data is available from samples prepared by Eastman Organic Chemicals.[4]
- Infrared (IR) Spectroscopy: IR spectra, including FTIR using techniques like NUJOL MULL, have been documented.[4][11] Product specifications often require the IR spectrum to conform to a standard.[12]
- Mass Spectrometry (MS): Mass spectral data has been collected, showing the fragmentation pattern of the molecule.[13]

## **Experimental Protocols: Synthesis**

The primary method for synthesizing **Benzyltriethylammonium chloride** is through a quaternization reaction between triethylamine and benzyl chloride.[14] Various solvents can be employed, influencing reaction conditions and yield.

Protocol 1: Synthesis using Acetone Solvent[6][14]



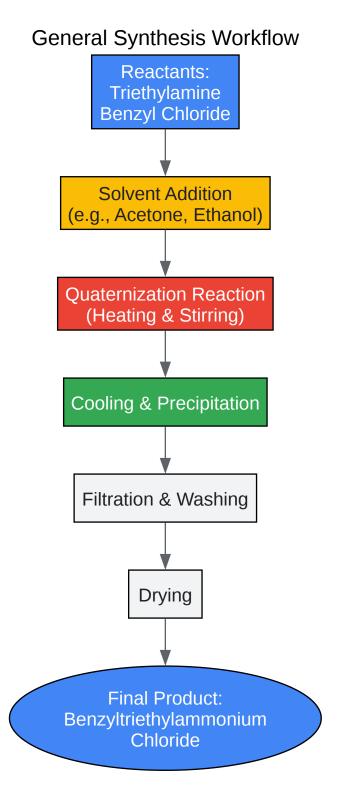
- Reaction Setup: Equip a three-necked flask with an electric stirrer, thermometer, and reflux condenser.
- Reagents: Add acetone, triethylamine, and benzyl chloride to the flask.
- Reaction Conditions: Heat the mixture to 60-66 °C and stir at 300-400 rpm for 8-10 hours.
- Cooling and Dissolution: Allow the reaction mixture to cool to room temperature. Add more acetone to dissolve the product.
- Isolation: Cool the solution to 5 °C to precipitate the product. Filter the solid, wash it, and then dry to obtain **Benzyltriethylammonium chloride**.

Protocol 2: Synthesis using Polydimethylsiloxane Solvent[15][16]

- Reagents: Dissolve triethylamine (1 mole) in 200 g of polydimethylsiloxane in a suitable reaction vessel.
- Addition: Add benzyl chloride (1 mole) to the solution while stirring.
- Reaction: Heat the mixture to 80 °C and maintain for 5 hours. A significant amount of solid product will form.
- Isolation: After cooling to approximately 10 °C, filter the solid product under reduced pressure.
- Purification: Wash the collected solid with methyl ethyl ketone and dry to yield white
   Benzyltriethylammonium chloride.

The general workflow for the synthesis is illustrated below.





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Caption: Generalized workflow for the synthesis of **Benzyltriethylammonium chloride**.



## **Applications in Research and Development**

**Benzyltriethylammonium chloride** is predominantly used as a phase-transfer catalyst (PTC) in organic synthesis.[1][6][15] As a PTC, it facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic).[2][15] This property is invaluable for:

- Enhancing Reaction Rates and Yields: It increases the efficiency of various reactions, including nucleophilic substitutions, oxidations, and alkylations (C-, N-, O-, and S-alkylation).
   [2][15]
- Polymer Synthesis: It can catalyze polycondensation reactions to form high-molecular-weight polymers under biphasic conditions.
- Activation of Reagents: It can be used to activate solid supports like hydroxyapatite for condensation reactions at room temperature.

Its utility extends to applications as a curing accelerator for polymers, an electrolyte in the electronics industry, and as a surfactant.[15]

### Safety and Handling

**Benzyltriethylammonium chloride** is considered an irritant to the eyes, respiratory system, and skin.[6] It may be harmful if swallowed.[4] Standard laboratory safety precautions, including the use of protective gloves and eye protection, should be observed when handling this compound.[17] It is stable under normal conditions but is incompatible with strong oxidizing agents.[7][8] Store in a dry place, below +30°C.[7][8]

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